molecular formula C7H3BrCl2O3S B13531859 4-Bromo-3-chlorosulfonylbenzoyl chloride

4-Bromo-3-chlorosulfonylbenzoyl chloride

Cat. No.: B13531859
M. Wt: 317.97 g/mol
InChI Key: WQKQWGSKROEWIT-UHFFFAOYSA-N
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Description

4-Bromo-3-chlorosulfonylbenzoyl chloride is an organic compound with the molecular formula C7H3BrCl2O3S and a molecular weight of 317.97 g/mol . This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

The synthesis of 4-Bromo-3-chlorosulfonylbenzoyl chloride typically involves the reaction of 4-bromo-3-chlorobenzoic acid with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

4-Bromo-3-chlorosulfonylbenzoyl chloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-3-chlorosulfonylbenzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-chlorosulfonylbenzoyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are facilitated by the electron-withdrawing effects of the bromine and chlorine atoms, which make the sulfonyl chloride group more reactive .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-3-chlorosulfonylbenzoyl chloride include:

The uniqueness of this compound lies in its specific reactivity and the presence of both bromine and chlorine atoms, which influence its chemical behavior and applications.

Properties

IUPAC Name

4-bromo-3-chlorosulfonylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O3S/c8-5-2-1-4(7(9)11)3-6(5)14(10,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKQWGSKROEWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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